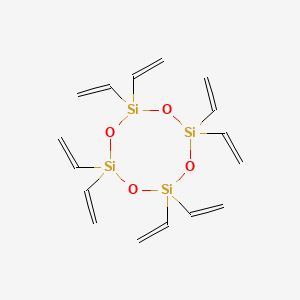
2,2,4,4,6,6,8,8-Octaethenyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,4,6,6,8,8-Octaethenyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane is a silicon-based compound characterized by its unique structure, which includes multiple silicon-oxygen bonds arranged in a cyclic configuration. This compound is part of the broader class of organosilicon compounds, which are known for their diverse applications in various fields, including materials science, chemistry, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6,8,8-Octaethenyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane typically involves the hydrolysis of dimethyldichlorosilane, followed by a series of condensation reactions. The process begins with the addition of dimethyldichlorosilane to water, maintaining the temperature between 30-40°C. The resulting hydrolysis product is then subjected to a condensation reaction in the presence of a base, such as sodium hydroxide or potassium hydroxide, under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The hydrolysis and condensation reactions are carried out in large reactors, and the product is purified through distillation and other separation techniques to achieve the desired purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4,4,6,6,8,8-Octaethenyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of silanol groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in an inert atmosphere to prevent unwanted side reactions.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides; reactions are often catalyzed by Lewis acids.
Major Products
Oxidation: Silanol derivatives
Reduction: Silane derivatives
Substitution: Various substituted organosilicon compounds
Applications De Recherche Scientifique
2,2,4,4,6,6,8,8-Octaethenyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced organosilicon compounds and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new materials for medical implants and devices.
Mécanisme D'action
The mechanism of action of 2,2,4,4,6,6,8,8-Octaethenyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane involves its interaction with various molecular targets through its silicon-oxygen bonds. These interactions can lead to the formation of stable complexes with other molecules, influencing their reactivity and stability. The compound’s ability to undergo various chemical reactions also allows it to participate in multiple pathways, making it a versatile reagent in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octamethylcyclotetrasiloxane: Similar cyclic structure but with methyl groups instead of ethylene groups.
Decamethylcyclopentasiloxane: Contains five silicon atoms in the ring and ten methyl groups.
Hexamethylcyclotrisiloxane: Smaller ring structure with three silicon atoms and six methyl groups
Uniqueness
2,2,4,4,6,6,8,8-Octaethenyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane is unique due to its multiple ethylene groups, which provide additional sites for chemical modification and functionalization. This makes it a valuable compound for developing new materials with tailored properties .
Propriétés
IUPAC Name |
2,2,4,4,6,6,8,8-octakis(ethenyl)-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O4Si4/c1-9-21(10-2)17-22(11-3,12-4)19-24(15-7,16-8)20-23(13-5,14-6)18-21/h9-16H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXNDRGOUHHPNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[Si]1(O[Si](O[Si](O[Si](O1)(C=C)C=C)(C=C)C=C)(C=C)C=C)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O4Si4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594884 |
Source


|
| Record name | 2,2,4,4,6,6,8,8-Octaethenyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197861-93-1 |
Source


|
| Record name | 2,2,4,4,6,6,8,8-Octaethenyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
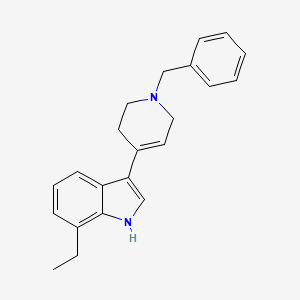
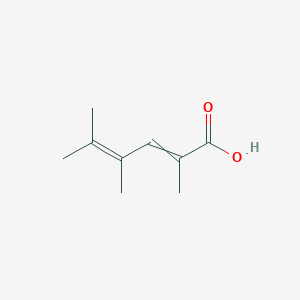
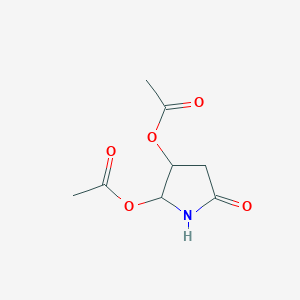
![3-(4-Fluoroanilino)-1-[4-(hexyloxy)phenyl]prop-2-en-1-one](/img/structure/B12565244.png)
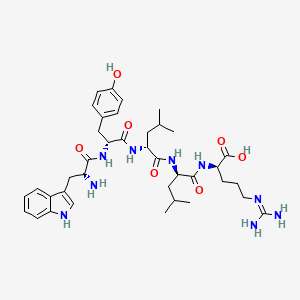
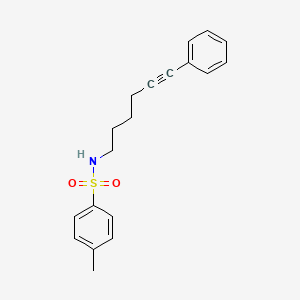
![4-(Tert-butoxycarbonylamino)-1-[(6-aminopyridin-2-yl)methyl]piperidine](/img/structure/B12565258.png)
![1H-Pyrrole-2-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester](/img/structure/B12565261.png)
![N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide](/img/structure/B12565283.png)
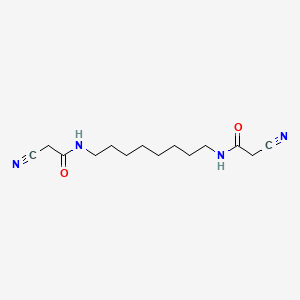
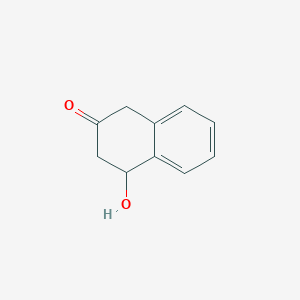


![3-{[(E)-(2,4-Dinitrophenyl)diazenyl]oxy}naphthalene-2-carboxylic acid](/img/structure/B12565308.png)
